Acidity Profile of 2-Aminopyridine-3-sulfonic Acid Versus Non-Aminated Analog
The sulfonic acid group in 2-aminopyridine-3-sulfonic acid exhibits a predicted pKa of ~ -2, classifying it as a strong acid. This is comparable to the pKa of ~ -1.0 (predicted) for the sulfonic acid group in 2-aminopyridine-5-sulfonic acid , but significantly lower than the reported pKa of 0.72 to 1.8 for the non-aminated analog, 3-pyridinesulfonic acid . The presence of the ortho-amino group in 2-aminopyridine-3-sulfonic acid does not appear to substantially alter the acidity of the sulfonate moiety compared to its 5-substituted isomer.
| Evidence Dimension | Sulfonic Acid Group Acidity (pKa) |
|---|---|
| Target Compound Data | Predicted pKa ~ -2 |
| Comparator Or Baseline | 3-Pyridinesulfonic acid (pKa = 0.72–1.8) ; 2-Aminopyridine-5-sulfonic acid (predicted pKa ~ -1.0) |
| Quantified Difference | The target compound and its 5-sulfonic isomer are ~2-3 pKa units more acidic than the non-aminated 3-pyridinesulfonic acid. |
| Conditions | Computationally predicted (ACD/Labs Percepta) and experimentally reported values in aqueous solution. |
Why This Matters
The strong acidity ensures the sulfonate group remains ionized across a wide pH range, conferring high aqueous solubility and reliable reactivity in salt formation or coupling reactions.
